molecular formula C10H10Cl2O2 B1668720 Chlorfenprop-methyl CAS No. 14437-17-3

Chlorfenprop-methyl

Cat. No.: B1668720
CAS No.: 14437-17-3
M. Wt: 233.09 g/mol
InChI Key: YJKIALIXRCSISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorfenprop-methyl is a synthetic herbicide primarily used for controlling wild oats in winter cereals. It is known for its low aqueous solubility and high volatility. The compound is highly toxic to aquatic organisms and moderately toxic to mammals if ingested . Its chemical formula is C₁₀H₁₀Cl₂O₂, and it is also known by other names such as Benzenepropanoic acid, α,4-dichloro-, methyl ester .

Mechanism of Action

Target of Action

Chlorfenprop-methyl is a herbicide that was primarily used for controlling wild oats in winter cereals . The primary target of this compound is the growth of these wild oats . It is also known to inhibit the activity of pyrazole ring hydrolases, enzymes that catalyze reactions in protein synthesis .

Mode of Action

This compound is hydrolyzed as soon as it penetrates the leaf in both sensitive and resistant plants . The product of this hydrolysis, chlorfenprop, is presumably the herbicidally active compound . This suggests that this compound acts by releasing chlorfenprop, which then interacts with its targets to inhibit growth.

Biochemical Pathways

Given its inhibitory effect on pyrazole ring hydrolases , it can be inferred that it may interfere with protein synthesis pathways

Pharmacokinetics

It is known to have a low aqueous solubility and is highly volatile . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of growth in wild oats . By interfering with the activity of pyrazole ring hydrolases , it disrupts protein synthesis, leading to growth inhibition.

Action Environment

This compound’s action, efficacy, and stability can be influenced by various environmental factors. Its high volatility suggests that it may be susceptible to environmental conditions such as temperature and wind. Additionally, its low aqueous solubility may affect its distribution in aquatic environments and its uptake by plants. It is also highly toxic to aquatic organisms , indicating that its use and efficacy must be carefully managed to minimize environmental impact.

Preparation Methods

Chlorfenprop-methyl is synthesized through the esterification of 2-chloro-3-(4-chlorophenyl)propionic acid with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .

Industrial production methods involve similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .

Scientific Research Applications

Chlorfenprop-methyl has been extensively studied for its herbicidal properties. It is effective in controlling wild oats and other grassy weeds in crops such as winter cereals, rice, and potatoes . Although it is now considered obsolete, it has provided valuable insights into the development of selective herbicides.

In addition to its agricultural applications, this compound has been used in scientific research to study the mechanisms of herbicide action and the environmental impact of herbicides. Its high toxicity to aquatic organisms has made it a subject of ecotoxicological studies .

Comparison with Similar Compounds

Chlorfenprop-methyl is similar to other herbicides such as chlorfenprop and methyl 2-chloro-3-(4-chlorophenyl)propionate. it is unique in its high volatility and specific mode of action, which involves the induction of autolysis in target plants . Other similar compounds include:

These compounds share structural similarities but differ in their specific applications and environmental impact.

Properties

IUPAC Name

methyl 2-chloro-3-(4-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKIALIXRCSISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041770
Record name Chlorfenprop-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14437-17-3
Record name Chlorfenprop-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14437-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorfenprop-methyl [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014437173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorfenprop-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorfenprop-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORFENPROP-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/894064M9QG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Chlorfenprop-methyl
Reactant of Route 2
Reactant of Route 2
Chlorfenprop-methyl
Reactant of Route 3
Reactant of Route 3
Chlorfenprop-methyl
Reactant of Route 4
Chlorfenprop-methyl
Reactant of Route 5
Reactant of Route 5
Chlorfenprop-methyl
Reactant of Route 6
Reactant of Route 6
Chlorfenprop-methyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.